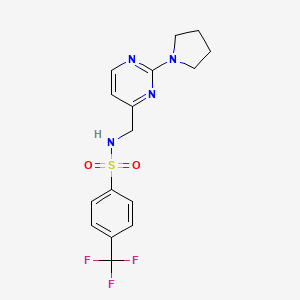

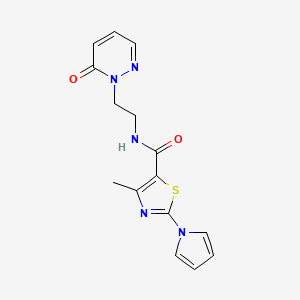

![molecular formula C25H18FN3O3 B2546645 5-(3-氟苄基)-3-(4-甲氧基苯基)-5H-[1,3]二氧杂环[4,5-g]吡唑并[4,3-c]喹啉 CAS No. 866588-47-8](/img/structure/B2546645.png)

5-(3-氟苄基)-3-(4-甲氧基苯基)-5H-[1,3]二氧杂环[4,5-g]吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves multi-step reactions starting from simple precursors such as anilines, malonates, and hydrazines. For instance, the Gould-Jacobs reaction is a method used to construct the quinolin-4-one nucleus, which can be further transformed into chloroquinolines and then react with aryl-hydrazines to afford the final compounds . Another approach involves the condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines in the presence of a base catalyst to yield substituted 1H-pyrazolo[3,4-b]quinolines . These methods highlight the versatility and regioselectivity in synthesizing pyrazoloquinoline derivatives.

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives can be confirmed using various spectroscopic techniques such as IR, Mass, 1H, and 13C NMR. Single-crystal X-ray diffraction is also employed to determine the precise arrangement of atoms within the crystal lattice . The presence of substituents like fluorine or methoxy groups can significantly influence the electronic properties of the molecule, such as the HOMO and LUMO levels, which are crucial for applications in organic light-emitting diodes .

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can undergo a range of chemical reactions. For example, the Staudinger/aza-Wittig protocol is used to create pyridine rings in pyrazoloisoquinolines . The Povarov reaction (imino-Diels-Alder reaction) is another example, where imines generated in situ from aldehydes and aromatic amines react with dihydropyrans to yield hexahydro-2H-pyrano[3,2-c]quinoline analogues . These reactions are essential for introducing various functional groups and expanding the chemical diversity of the pyrazoloquinoline scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. For instance, the introduction of electron-donating or electron-withdrawing groups can affect the compound's fluorescence properties, making them suitable for use as emitters in organic light-emitting diodes . The thermal behavior of these compounds can be studied using techniques like TGA and DSC to understand their stability and decomposition patterns . Additionally, the biological activities, such as anti-inflammatory, antibacterial, and antitubercular properties, are often evaluated in vitro to determine their potential therapeutic applications .

科学研究应用

合成和结构表征

研究人员已经开发出合成各种吡唑并喹啉和异喹啉衍生物的方法,展示了这些杂环骨架在有机合成中的灵活性。例如,Pawlas 等人(2000 年)详细介绍了从 1-苯甲氧基吡唑合成 1-羟基吡唑并喹啉和异喹啉的方法,展示了通过环化过程构建吡啶环的多功能性 (Pawlas 等人,2000 年)。此类方法提供了可用于合成目标化合物、强调区域选择性金属化和钯催化的交叉偶联反应重要性的基础技术。

潜在的生物活性

吡唑并喹啉家族中的化合物已被研究其生物活性。例如,一种新型的 5-巯基-1-取代四唑并入喹啉类似物显示出体外抗炎活性,并通过分子对接研究进行了分析,突出了喹啉衍生物的治疗潜力 (Sureshkumar 等人,2017 年)。这些发现表明 5-(3-氟苄基)-3-(4-甲氧基苯基)-5H-[1,3]二氧杂环[4,5-g]吡唑并[4,3-c]喹啉也可能具有重要的生物活性,值得进一步研究。

抗癌活性

对喹啉衍生物的研究也发现了潜在的抗癌活性。一项针对 4-(4-甲氧基亚苄基)-2-取代苯基-5(4H)-恶唑酮衍生物的研究揭示了它们对几种人类癌细胞系的疗效,表明吡唑并喹啉化合物在癌症治疗中的潜力 (2020 年)。

受体研究的配体

Kasiotis 等人(2006 年)探索了合成吡唑并[4,3-c]喹啉衍生物作为雌激素受体的潜在配体,展示了该化合物在理解受体-配体相互作用并可能指导受体靶向治疗开发中的实用性 (Kasiotis 等人,2006 年)。

属性

IUPAC Name |

8-[(3-fluorophenyl)methyl]-5-(4-methoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18FN3O3/c1-30-18-7-5-16(6-8-18)24-20-13-29(12-15-3-2-4-17(26)9-15)21-11-23-22(31-14-32-23)10-19(21)25(20)28-27-24/h2-11,13H,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTPEYKRMHHFAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

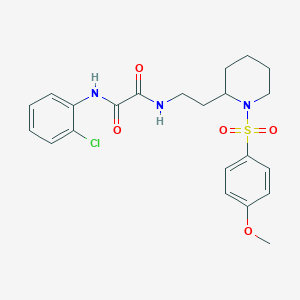

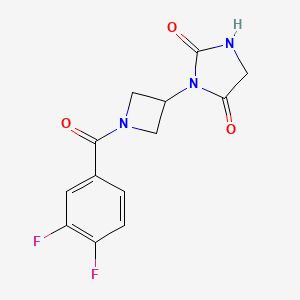

![3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546568.png)

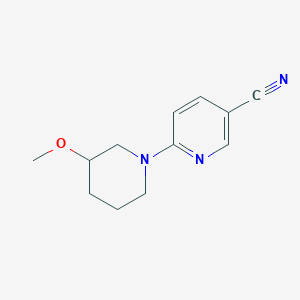

![8-[4-(2-Fluorophenyl)-2-methylbutanoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2546571.png)

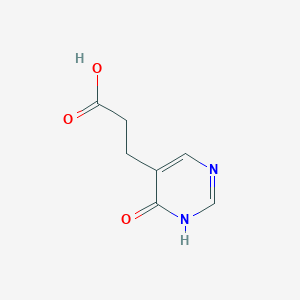

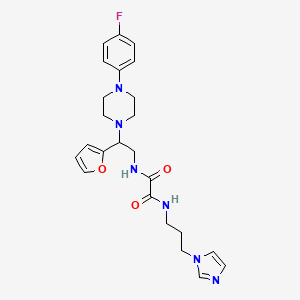

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2546574.png)

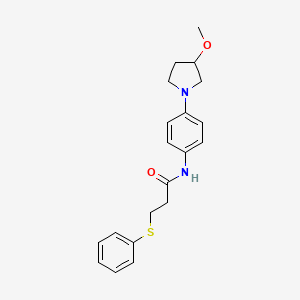

![1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone](/img/structure/B2546579.png)

![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)

![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2546581.png)